molecular formula C17H17NO3S B5669083 ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

Cat. No. B5669083
M. Wt: 315.4 g/mol
InChI Key: BQCVKZAGVYVHNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate involves substitution reactions of derivatives with specific substituents in the thiophene ring. Key processes include acetylation, formylation, bromination, and nitration, highlighting the compound's reactive versatility in organic synthesis (Clarke, Gregory, & Scrowston, 1977).

Molecular Structure Analysis

The molecular structure of ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate has been characterized by various analytical techniques. X-ray diffraction methods have been employed to study the crystalline structure, providing detailed insights into the compound's molecular geometry and intermolecular interactions (Anonymous, 2004).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, demonstrating its reactivity with different reagents. This includes interactions leading to the formation of hydrazone derivatives and further synthesis of fused heterocyclic systems, showcasing its potential in the development of novel organic compounds (Wardaman, 2000).

Physical Properties Analysis

While specific studies directly detailing the physical properties of ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate are scarce, related research on analogous compounds provides insights into properties like solubility, melting points, and crystalline structures. These aspects are crucial for understanding the compound's behavior under different conditions and its applications in synthesis (Anonymous, 2004).

Chemical Properties Analysis

The chemical properties of ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate, such as reactivity and stability, are influenced by its functional groups and molecular structure. Its reactions with amines, the formation of Schiff bases, and the synthesis of antimicrobial and anti-inflammatory agents exemplify its utility in medicinal chemistry and drug design (Narayana et al., 2006).

properties

IUPAC Name

ethyl 2-acetamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-3-21-17(20)14-13-9-8-11-6-4-5-7-12(11)15(13)22-16(14)18-10(2)19/h4-7H,3,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCVKZAGVYVHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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